

Application Note and Protocol for the Synthesis of Rabeprazole Related Compound F

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Compound of Interest

Compound Name: 4-Desmethoxypropoxyl-4-chloro
Rabeprazole

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Introduction

Rabeprazole, a proton pump inhibitor, is widely used to treat acid-related gastrointestinal disorders. During its synthesis and storage, various related compounds or impurities can form. Regulatory bodies require the identification, characterization, and control of these impurities to ensure the quality, safety, and efficacy of the final drug product. Rabeprazole Related Compound F, chemically known as 2-[[[(4-Chloro-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole, is a known impurity of Rabeprazole.[1][2] This document provides a detailed protocol for the laboratory-scale synthesis of Rabeprazole Related Compound F, which can be used as a reference standard for analytical method development, validation, and impurity profiling studies.

The synthesis is a two-step process commencing with the condensation of 4-chloro-2-(chloromethyl)-3-methylpyridine with 1H-benzo[d]imidazole-2-thiol to yield the thioether intermediate, 2-[[[(4-Chloro-3-methyl-2-pyridinyl)methyl]thio]-1H-benzimidazole. Subsequent controlled oxidation of the thioether furnishes the target compound, Rabeprazole Related Compound F.

Data Presentation

The following table summarizes the quantitative data associated with the synthesis of Rabeprazole Related Compound F and its intermediate.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Reaction Step	Yield (%)	Purity (HPLC)	Spectroscopic Data
2-[[[4-Chloro-3-methyl-2-pyridinyl)methyl]thio}-1H-benzimidazole	C ₁₄ H ₁₂ ClN ₃ S	289.8	Condensation	95%	Not specified	Not available in public literature
Rabeprazole Related Compound F (2-[[[4-Chloro-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole)	C ₁₄ H ₁₂ ClN ₃ OS	305.78	Oxidation	50%	98.27% ^[3]	Not available in public literature

Note: Detailed public spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry) for the thioether intermediate and Rabeprazole Related Compound F is not readily available in the reviewed literature. Researchers should perform full characterization upon synthesis.

Experimental Protocols

Step 1: Synthesis of 2-[[[4-Chloro-3-methyl-2-pyridinyl)methyl]thio}-1H-benzimidazole (Thioether

Intermediate)

Materials:

- 1H-benzo[d]imidazole-2-thiol (3.9 g, 12.95 mmol)
- Sodium hydroxide (NaOH) (4.6 g, 115.0 mmol)
- 4-chloro-2-(chloromethyl)-3-methylpyridine (4.6 g, 12.25 mmol)
- Water
- Round bottom flask
- Magnetic stirrer

Procedure:

- In a round bottom flask, dissolve sodium hydroxide (4.6 g) in water (30 mL).
- To this solution, add 1H-benzo[d]imidazole-2-thiol (3.9 g).
- In a separate beaker, dissolve 4-chloro-2-(chloromethyl)-3-methylpyridine (4.6 g) in water (10 mL).
- Add the solution of 4-chloro-2-(chloromethyl)-3-methylpyridine to the reaction flask at room temperature over a period of 30 minutes with continuous stirring.
- Continue stirring the reaction mixture for an additional hour at room temperature.
- A solid precipitate will form. Collect the solid by filtration.
- Dry the collected solid under vacuum to obtain 2-[[4-chloro-3-methylpyridin-2-yl)methyl]thio]-1H-benzo[d]imidazole.
 - Yield: 6 g (95%)

Step 2: Synthesis of Rabeprazole Related Compound F (2-[[[(4-Chloro-3-methyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole)

Materials:

- 2-[[[(4-chloro-3-methylpyridin-2-yl)methyl]thio]-1H-benzo[d]imidazole (3.2 g, 11.04 mmol)
- meta-Chloroperoxybenzoic acid (m-CPBA) (2.29 g, 13.25 mmol)
- Dichloromethane (DCM)
- 50% Sodium hydroxide (NaOH) solution
- Acetic acid
- Diethyl ether
- Round bottom flask
- Magnetic stirrer
- Separatory funnel

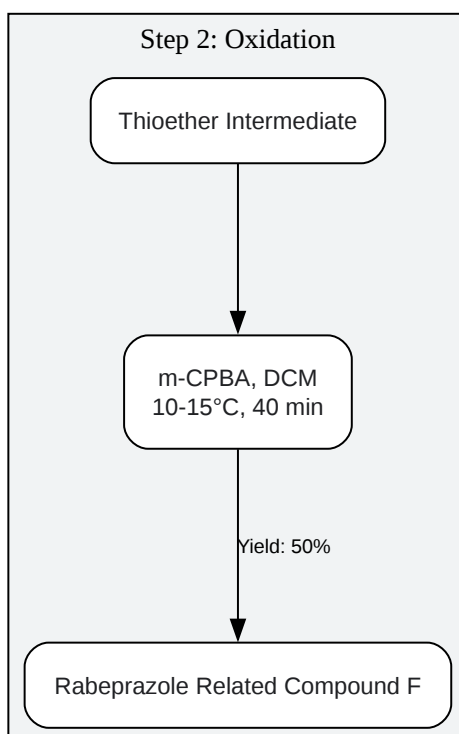
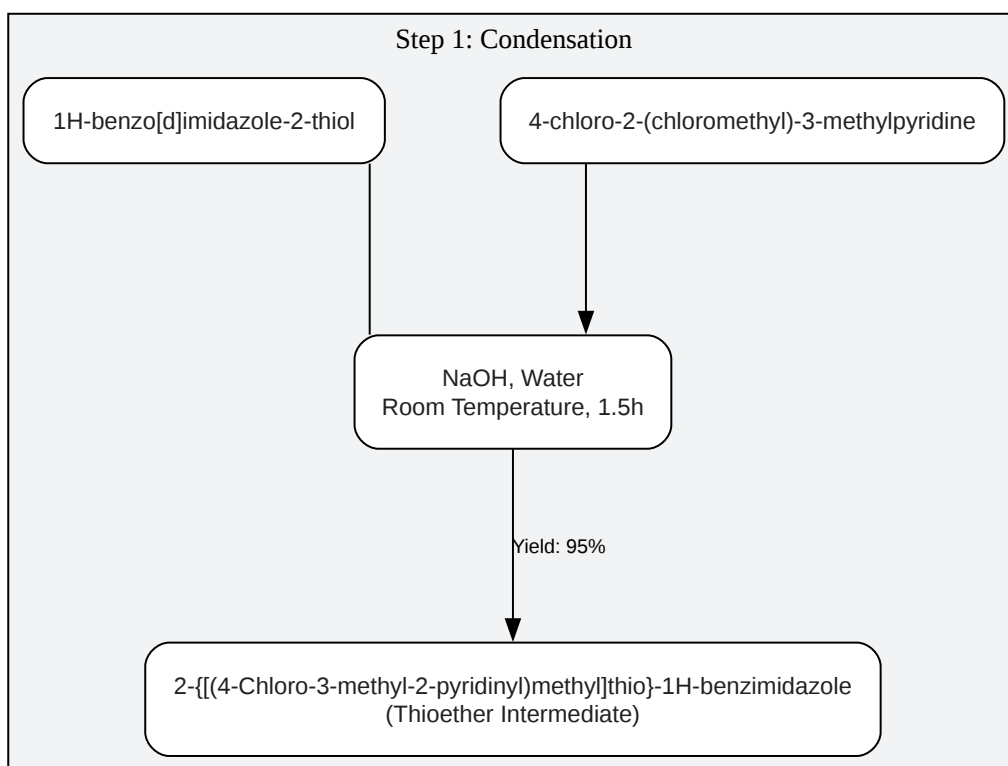
Procedure:

- Dissolve 2-[[[(4-chloro-3-methylpyridin-2-yl)methyl]thio]-1H-benzo[d]imidazole (3.2 g) in 35 mL of dichloromethane in a round bottom flask.
- In a separate beaker, dissolve m-CPBA (2.29 g) in 20 mL of dichloromethane.
- Cool the reaction flask to a temperature between 10°C and 15°C.
- Add the m-CPBA solution to the reaction flask over a period of 20 minutes while maintaining the temperature.
- Stir the reaction mixture for an additional 20 minutes at the same temperature.

- Quench the reaction by adding 10 mL of 50% sodium hydroxide solution.
- Adjust the pH of the reaction mixture to 8.0 – 8.5 using acetic acid.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 10 mL).
- Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude product.
- Treat the crude product with diethyl ether at 10°C to induce precipitation of a solid.
- Filter the solid and dry it to obtain Rabeprazole Related Compound F.
 - Yield: 2 g (50%)

Visualization of the Synthesis Workflow

The following diagram illustrates the two-step synthesis process for Rabeprazole Related Compound F.



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Caption: Synthetic pathway for Rabeprazole Related Compound F.

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